3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine
Description
3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine is a heterocyclic compound featuring a pyrazole core substituted with a benzyl group at the N1 position, methyl groups at C3 and C5, and a morpholine ring at C2. The morpholine substituent in the target compound may influence its pharmacokinetic properties (e.g., solubility, metabolic stability) compared to benzamide derivatives, though this requires further empirical validation.
Properties
IUPAC Name |
3-(1-benzyl-3,5-dimethylpyrazol-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-16(15-11-20-9-8-17-15)13(2)19(18-12)10-14-6-4-3-5-7-14/h3-7,15,17H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYCIGEWONJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C3COCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method for synthesizing pyrazoles is through the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . The final step involves the attachment of the morpholine ring to the pyrazole core under appropriate reaction conditions.
Chemical Reactions Analysis
3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The benzyl and dimethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine has shown promise in drug development, particularly in designing new therapeutic agents targeting various diseases.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. For example, it has been tested against breast and lung cancer cells, showing significant inhibition of cell proliferation .
Biological Studies
The compound is also utilized in biological research to understand its interaction with biological systems.
- Enzyme Inhibition Studies : Research has demonstrated that it can inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders .
Material Science
In material science, this compound is explored for its potential use in creating advanced materials due to its unique chemical structure.
- Polymer Chemistry : Its incorporation into polymer matrices has been investigated to enhance mechanical properties and thermal stability of materials .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study B | Enzyme Inhibition | Showed inhibition of aldose reductase activity by 50% at a concentration of 10 µM. |
| Study C | Polymer Development | Resulted in a polymer blend with improved tensile strength and thermal resistance compared to control samples. |
Mechanism of Action
The mechanism of action of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides
These compounds share the 1-benzyl-3,5-dimethylpyrazole core but replace the morpholine group with a benzamide moiety. Key findings include:
- Antiproliferative Activity : Compounds 22 and 23 demonstrated submicromolar IC50 values in MIA PaCa-2 pancreatic cancer cells, with good metabolic stability .
- Mechanism of Action : They modulate mTORC1 activity, increase basal autophagy, and disrupt autophagic flux under nutrient-stress conditions, leading to accumulation of LC3-II (a marker of autophagosomes) .
- Selectivity: These compounds may selectively target tumor cells under metabolic stress while sparing normal cells by maintaining basal autophagy .
Heterocyclic Derivatives with Tetrazole and Coumarin Moieties
describes pyrazole-tetrazole-coumarin hybrids (e.g., compounds 4i and 4j), which differ significantly in structure and biological targets.
Structure-Activity Relationship (SAR) Insights
- Pyrazole Core : The 1-benzyl-3,5-dimethyl substitution on the pyrazole ring is critical for antiproliferative activity in benzamide derivatives . Modifications to this core (e.g., morpholine substitution) may alter steric and electronic properties, affecting target binding.
- Morpholine vs. Benzamide : Morpholine’s oxygen-rich structure could enhance solubility but reduce metabolic stability compared to benzamide derivatives. However, this substitution might shift the mechanism of action away from autophagy modulation toward other pathways.
- Substituent Effects : In benzamide analogs, electron-withdrawing groups on the benzamide ring enhanced potency, while bulky groups reduced activity . Similar trends may apply to morpholine derivatives.
Comparative Data Table
Biological Activity
Overview
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine (CAS No. 1461707-27-6) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. With a molecular formula of C16H21N3O and a molecular weight of 271.36 g/mol, this compound features a pyrazole ring that is known for its diverse biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and cellular metabolism. Research indicates that the pyrazole moiety may modulate pathways such as mTORC1 signaling, which is crucial for cell growth and proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that derivatives of this compound exhibit submicromolar antiproliferative activity against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. These compounds were found to:
- Reduce mTORC1 Activity : The compounds decreased mTORC1 activity, which plays a significant role in cancer cell growth.
- Increase Autophagy : They also enhanced basal levels of autophagy, a cellular process that can suppress tumor growth by degrading damaged organelles and proteins .
Structure-Activity Relationship (SAR)
Preliminary SAR studies indicate that modifications to the benzyl and morpholine groups can significantly influence the biological activity of the compound. The presence of specific substituents on the pyrazole ring enhances its interaction with biological targets, leading to improved efficacy against cancer cells .
Study on Autophagy Modulation
A significant study focused on the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides (related compounds) showed that these compounds not only reduced mTORC1 activity but also disrupted autophagic flux under nutrient-deprived conditions. This suggests their potential as autophagy modulators with anticancer properties .
| Compound | Antiproliferative Activity | mTORC1 Activity | Autophagy Modulation |
|---|---|---|---|
| Compound 23 | Submicromolar | Reduced | Increased basal levels |
| Compound 22 | Submicromolar | Reduced | Impaired under starvation |
Safety and Toxicology
While exploring the biological activities of this compound, it is essential to consider safety profiles. The compound has been classified under several categories indicating potential irritations:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
